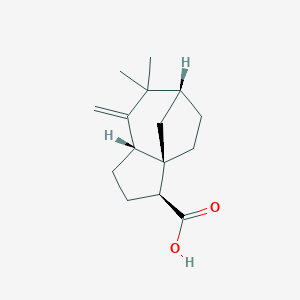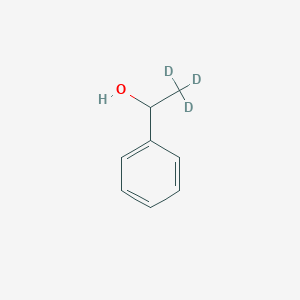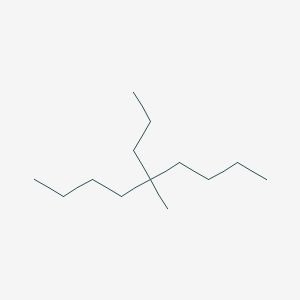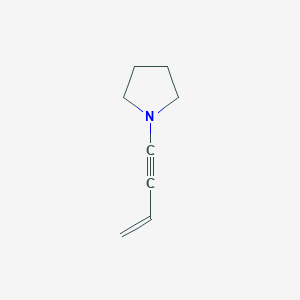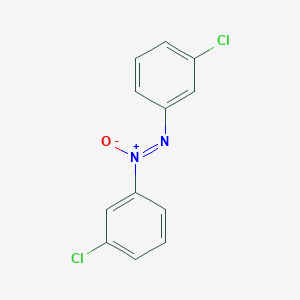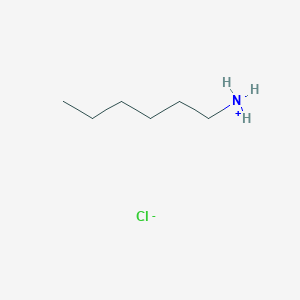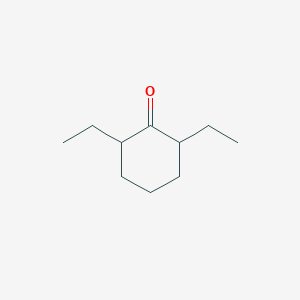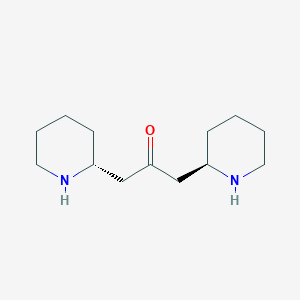
(-)-Anaferine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Anaferine is a natural alkaloid compound that is found in several traditional Chinese medicinal plants. It has been used for centuries in traditional medicine for its various therapeutic properties. In recent years, (-)-Anaferine has gained significant attention in the scientific community due to its potential use in the treatment of several diseases.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties :
- Blechert and Stapper (2002) developed a stereoselective synthesis of (−)-anaferine dihydrochloride. They achieved this through a tandem ring rearrangement metathesis, confirming the absolute configuration as (R,R) (Blechert & Stapper, 2002).
- Bonandi et al. (2020) reported on the total synthesis of (–)-anaferine, employing a diversity-oriented synthetic approach using commercially available 2-piperidine ethanol. This contributed to the development of a library of piperidine-based derivatives (Bonandi et al., 2020).
Biological and Medical Research :
- Gurushankar et al. (2023) explored the potential of Withania somnifera alkaloids, including anaferine, as novel dihydrofolate reductase (DHFR) inhibitors. This research is significant for developing new anti-tubercular drugs from natural sources (Gurushankar et al., 2023).
- Keogh and O'Donovan (1970) studied the biosynthesis of anaferine in intact Withania somnifera plants, showing its derivation from lysine and acetate. This research provides insights into the natural production pathways of this alkaloid (Keogh & O'Donovan, 1970).
Propiedades
Número CAS |
19519-55-2 |
|---|---|
Nombre del producto |
(-)-Anaferine |
Fórmula molecular |
C13H24N2O |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
1,3-bis[(2R)-piperidin-2-yl]propan-2-one |
InChI |
InChI=1S/C13H24N2O/c16-13(9-11-5-1-3-7-14-11)10-12-6-2-4-8-15-12/h11-12,14-15H,1-10H2/t11-,12-/m1/s1 |
Clave InChI |
JFMCQBGTUJUOAB-VXGBXAGGSA-N |
SMILES isomérico |
C1CCN[C@H](C1)CC(=O)C[C@H]2CCCCN2 |
SMILES |
C1CCNC(C1)CC(=O)CC2CCCCN2 |
SMILES canónico |
C1CCNC(C1)CC(=O)CC2CCCCN2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



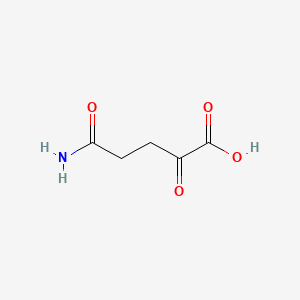
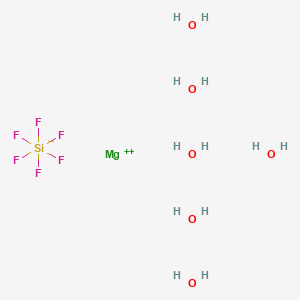
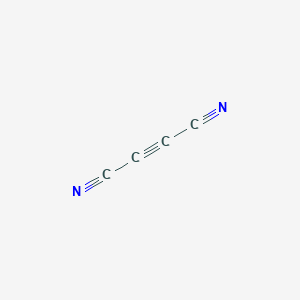
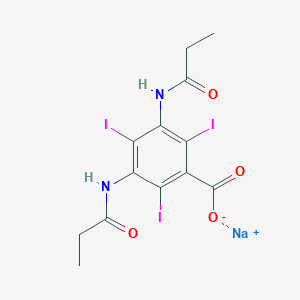
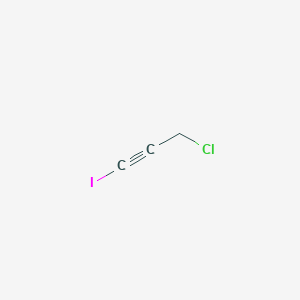
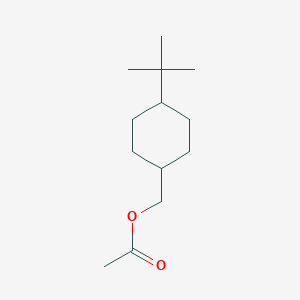
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
